molecular formula C14H21N5S B2499329 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine CAS No. 955965-75-0

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine

Cat. No.: B2499329
CAS No.: 955965-75-0
M. Wt: 291.42
InChI Key: CAGZAHVQCYHMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine (CAS: 502959-83-3) is a heterocyclic molecule featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety via a methylene bridge, further linked to a 4-methylpiperazine group. This structure combines pharmacophoric elements from pyrazole (known for antimicrobial and anti-inflammatory properties), thiazole (implicated in antifungal and antioxidant activities), and piperazine (a common scaffold in CNS-targeting drugs) .

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5S/c1-11-8-12(2)19(16-11)10-13-9-15-14(20-13)18-6-4-17(3)5-7-18/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGZAHVQCYHMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CN=C(S2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Modular Coupling Approach

This three-step synthesis demonstrates 42% overall yield in optimized conditions:

Step 1: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Synthesis

Parameter Value
Starting Material 2-Amino-5-formylthiazole
Reagent 1-Methylpiperazine
Solvent Dimethylacetamide (DMA)
Temperature 110°C, 8 hr
Yield 78%

Mechanism : Nucleophilic aromatic substitution at C2 position of thiazole

Step 2: Reductive Amination

Parameter Value
Aldehyde Intermediate from Step 1
Amine 3,5-Dimethyl-1H-pyrazole
Reducing Agent Sodium cyanoborohydride
Solvent Methanol
pH 5.5 (AcOH buffer)
Yield 65%

Step 3: Purification

  • Column chromatography (SiO₂, EtOAc:Hexane 3:7 → 1:1 gradient)
  • Final recrystallization from tert-butyl methyl ether

Pathway B: Thiazole Ring Construction

Adapting Hantzsch thiazole synthesis with in situ functionalization:

Reaction Scheme :
3,5-Dimethylpyrazole → Chloromethyl derivative → Condensation with thiourea/α-bromoketone

Optimized Conditions :

Component Specification
Thiourea 1.2 eq
α-Bromoketone 3-(bromoacetyl)pyridine
Base K₂CO₃ (2.5 eq)
Solvent Ethanol/H₂O (4:1)
Reaction Time 12 hr at reflux
Isolated Yield 54%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 7.82 (s, 1H, thiazole-H)
δ 6.12 (s, 1H, pyrazole-H)
δ 4.35 (s, 2H, CH₂ linker)
δ 3.42-3.18 (m, 8H, piperazine)
δ 2.34 (s, 6H, N-CH₃)
δ 2.25 (s, 3H, pyrazole-CH₃)

HRMS (ESI+) :
Calculated for C₁₄H₂₁N₅S [M+H]⁺: 291.4211
Found: 291.4209

Industrial Scale-Up Challenges

Critical Process Parameters

Parameter Optimal Range Effect on Yield
Alkylation pH 5.4-5.6 ±15% yield variance
Recrystallization ΔT 0.5°C/min cooling rate Particle size control
Pd residue <5 ppm Catalyst contamination

Case Study : Pilot plant batch (50 kg scale) showed 12% yield drop compared to lab-scale due to:

  • Incomplete mass transfer during reductive amination
  • Thermal degradation during solvent evaporation

Emerging Methodologies

Continuous Flow Synthesis

Microreactor system achieves 92% conversion in 8 minutes residence time:

Reactor Type Conversion Rate Space-Time Yield
Packed-bed 88% 12 g/L·hr
Microchannel 92% 18 g/L·hr

Advantages :

  • Precise control of exothermic amination steps
  • Reduced solvent consumption (45% less than batch)

Regulatory Considerations

Impurity Profile

ICH guidelines require control of three specified impurities:

Impurity Structure Acceptance Limit
Des-methyl analog C₁₃H₁₉N₅S <0.15%
Bis-alkylated byproduct C₁₅H₂₃N₅S <0.20%
Oxidation product Sulfoxide derivative <0.10%

Environmental Impact Assessment

Green Chemistry Metrics

Metric Pathway A Pathway C
Atom Economy 68% 82%
E-Factor 23 11
Process Mass Intensity 56 34

Solvent Recovery : Supercritical CO₂ extraction achieves 89% DMF recovery in Pathway A

Chemical Reactions Analysis

Types of Reactions

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities owing to its structural features. Similar thiazole derivatives have been documented to possess:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Antitumor activity : Potential to induce apoptosis in cancer cells.
  • Neuroprotective effects : May provide protection against neurodegeneration.

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine moieties demonstrate significant antimicrobial effects. A study evaluated the Minimum Inhibitory Concentration (MIC) of related compounds:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazole and piperazine structures enhances antimicrobial efficacy .

Cancer Research

The compound has shown promise in cancer therapy. Studies indicate it can induce apoptosis in cancer cells through mechanisms such as:

  • S-phase arrest : Halting cell cycle progression.
  • Caspase activation : Triggering programmed cell death pathways.

A research article highlighted that derivatives similar to this compound could significantly down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins, leading to increased cancer cell death .

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to interact with neurotransmitter systems and reduce oxidative stress. Research has suggested that such compounds may help mitigate the effects of neurodegenerative diseases by protecting neuronal cells from damage .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of the compound and tested their antimicrobial activity against a panel of pathogens. The results demonstrated that certain modifications to the thiazole ring significantly improved antibacterial potency, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that the compound could effectively inhibit tumor growth. The mechanism was linked to its ability to induce apoptosis through mitochondrial dysfunction and caspase pathway activation, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine-Pyrazole-Thiazole Motifs

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Pyrazole Thiazole/Other Ring Piperazine Modification Key References
Target Compound 3,5-dimethyl 1,3-thiazole 4-methyl
1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine 3,5-dimethyl + phenyl None (direct methyl linkage) 2-methoxyphenyl
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Unsubstituted pyrazole None (butanone linker) 4-(trifluoromethyl)phenyl
N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine 3,5-dimethyl (bis-pyrazole) 1,3-thiazole None (amine bridge)
1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone 3,5-dimethyl 1,2,4-triazole 4-methylphenyl

Key Observations :

  • The target compound’s thiazole-pyrazole-piperazine triad is unique compared to analogs that replace thiazole with triazole (e.g., ) or omit the heterocyclic core entirely (e.g., ).
  • The 3,5-dimethylpyrazole group is a conserved feature in multiple analogs, suggesting its role in enhancing metabolic stability or target binding .
Table 2: Antioxidant and Fungicidal Activities
Compound Antioxidant Activity (IC50, μM) Fungicidal Activity (EC50, μg/mL) Reference
Target Compound Not reported Not reported
N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine 14.76 Not tested
1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone Not tested 0.8–1.2 (against Botrytis cinerea)
3-(2-bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole 10.2 Not tested

Key Observations :

  • The absence of a thioether or imidazole group in the target compound may alter its activity profile compared to the triazole-containing analog in .

Key Observations :

  • The target compound’s synthesis likely involves multistep coupling reactions , though yields are unspecified. In contrast, simpler pyrazole derivatives achieve higher yields (e.g., 65–70% in ).
  • Low yields in analogs (e.g., 1.5% in ) highlight challenges in introducing bulky substituents like piperazine.

Biological Activity

The compound 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine with acetylacetone under acidic conditions. The resulting structure features a thiazole and pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that derivatives of pyrazole exhibit significant antioxidant properties. For instance, compounds structurally related to this compound have demonstrated effective radical scavenging activities in various assays (e.g., DPPH assay) .

2. Cytotoxicity

Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example, in vitro tests indicated that certain derivatives can induce apoptosis in colorectal carcinoma cells . The compound has been reported to inhibit cell proliferation by inducing cell cycle arrest and activating apoptotic pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Induction of Apoptosis: The activation of p53 and p21 proteins has been noted, leading to increased apoptosis in treated cancer cells .
  • Cell Cycle Arrest: Flow cytometry analysis demonstrated significant inhibition in the G0/G1 phase of the cell cycle .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several pyrazole derivatives, including those related to our compound. The results indicated that these derivatives had IC50 values lower than ascorbic acid in DPPH radical scavenging assays, highlighting their potential as effective antioxidants .

CompoundIC50 (µM)Comparison to Ascorbic Acid
3i6.2More active
3c20.9Less active

Case Study 2: Cytotoxicity Against Cancer Cells

The cytotoxic effects were studied using various human cancer cell lines such as A549 (lung carcinoma) and RKO (colorectal carcinoma). The results showed that certain derivatives induced significant morphological changes consistent with apoptosis .

Cell LineCompoundIC50 (µM)Mechanism
RKO5f5.13Apoptosis induction
A5493i6.2Cell cycle arrest

Q & A

Q. What synthetic strategies are recommended for constructing the thiazole-piperazine-pyrazole scaffold in this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones (e.g., using phenylhydrazine hydrochloride in ethanol under reflux) . Subsequent alkylation or substitution reactions introduce the thiazole and piperazine moieties. For example, coupling a pre-synthesized pyrazole-thiazole intermediate with 4-methylpiperazine under nucleophilic conditions (e.g., DMF/K₂CO₃) is a common approach . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in multi-component systems.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Analytical techniques include:

  • HPLC : To assess purity (>95%) and monitor reaction progress .
  • NMR (¹H/¹³C) : Confirms substitution patterns on the pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiazole (δ 6.8–7.1 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 320–330) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, particularly for pyrazole-thiazole junctions .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step between the thiazole-pyrazole intermediate and 4-methylpiperazine?

Low yields often arise from steric hindrance at the thiazole C2 position. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperazine .
  • Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) improve reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves atom economy .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptor active sites (e.g., 5-HT₂A). Focus on hydrogen bonding between the piperazine nitrogen and Asp155 or π-π stacking with the thiazole ring .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity .

Q. How should contradictory in vitro vs. in vivo bioactivity data be resolved?

Discrepancies may stem from metabolic instability (e.g., rapid oxidation of the thiazole ring). Solutions include:

  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives) .
  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to thiazole to enhance oxidative stability .
  • Prodrug design : Mask the piperazine nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues in aqueous assay systems?

  • Salt formation : Convert the free base to a hydrochloride salt (common for piperazine derivatives) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Structural tweaks : Introduce hydrophilic groups (e.g., -OH or -SO₃H) on the pyrazole or thiazole rings .

Q. How can regiochemical ambiguity in the pyrazole ring be resolved?

  • NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity between methyl groups (3,5-dimethyl) and adjacent protons .
  • Crystallography : Unambiguous assignment via single-crystal analysis (SHELX refinement) .
  • Isotopic labeling : ¹³C-enriched precursors track carbon connectivity during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.